Glucosyl steviol
Overview
Description
Steviol-19-O-glucoside is a steviol glycoside, a type of diterpenoid glycoside found in the leaves of the Stevia rebaudiana plant. Steviol glycosides are known for their intense sweetness, which is significantly higher than that of sucrose. Steviol-19-O-glucoside is a metabolite in the biosynthesis pathway of steviol glycosides in Stevia rebaudiana . These compounds are widely used as natural sweeteners due to their non-caloric nature and stability under various conditions.
Biochemical Analysis
Biochemical Properties
Glucosyl steviol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved in the biosynthesis of this compound is UDP-glucosyltransferase (UGT), which catalyzes the transfer of glucose molecules to steviol, forming this compound . This glycosylation process enhances the solubility and stability of the compound. Additionally, this compound has been shown to interact with reactive oxygen species (ROS), acting as a potent scavenger and contributing to the cellular antioxidant network .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate glucose-induced insulin secretion, enhancing pancreatic β-cell function . This effect is particularly beneficial in managing diabetes-related metabolic disorders. Furthermore, this compound exhibits anti-inflammatory properties, which can help ameliorate inflammatory responses in cells .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors and enzymes, modulating their activity. For example, it has been found to inhibit certain enzymes involved in glucose metabolism, thereby regulating blood glucose levels . Additionally, this compound can influence gene expression by activating transcription factors that regulate genes involved in metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical properties over extended periods . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy. Long-term studies have demonstrated that this compound can have sustained beneficial effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as improving glucose homeostasis and reducing inflammation . At higher doses, some adverse effects, including toxicity, have been observed . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycosylation and enterohepatic circulation. The compound undergoes glycosylation in the cytoplasm, where UDP-glucosyltransferases add glucose molecules to steviol . Once ingested, this compound is metabolized by colonic bacteria, which remove the glucose units, leaving the steviol backbone. This steviol is then absorbed into the bloodstream, modified in the liver, and excreted as steviol glucuronide .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In humans, this compound is absorbed into the portal blood system and transported to the liver, where it undergoes glucuronidation . This process facilitates its excretion from the body. Additionally, this compound can modulate glucose transport in different cell types, influencing its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Studies have shown that this compound is associated with the endoplasmic reticulum and cytoplasm . The glycosylation process, which occurs in the cytoplasm, is essential for the biosynthesis and stability of this compound . This subcellular localization allows this compound to interact with various biomolecules, enhancing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of steviol-19-O-glucoside typically involves the extraction of steviol glycosides from Stevia rebaudiana leaves, followed by enzymatic or chemical glycosylation. The process begins with the extraction of steviol, which is then subjected to glycosylation using glucose donors such as uridine diphosphate glucose (UDP-glucose). Enzymes like glycosyltransferases facilitate the transfer of glucose to the steviol molecule, forming steviol-19-O-glucoside .
Industrial Production Methods: Industrial production of steviol-19-O-glucoside involves large-scale cultivation of Stevia rebaudiana plants, followed by extraction and purification of steviol glycosides. Advanced biotechnological methods, including metabolic engineering of microorganisms like Saccharomyces cerevisiae, have been developed to enhance the yield and efficiency of steviol glycoside production .
Chemical Reactions Analysis
Types of Reactions: Steviol-19-O-glucoside undergoes various chemical reactions, including:
Oxidation: Steviol glycosides can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds.
Substitution: Glycosylation and de-glycosylation are common substitution reactions involving steviol glycosides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Enzymatic glycosylation using glycosyltransferases and UDP-glucose.
Major Products: The major products formed from these reactions include various steviol glycoside derivatives with different glycosylation patterns, such as rebaudioside A, rebaudioside C, and stevioside .
Scientific Research Applications
Steviol-19-O-glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its role in plant metabolism and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of steviol-19-O-glucoside involves its interaction with various molecular targets and pathways:
Sweetening Effect: It binds to sweet taste receptors on the tongue, triggering a sweet taste sensation.
Therapeutic Effects: It has been shown to inhibit DNA polymerases and human DNA topoisomerase II, suggesting potential anticancer properties.
Comparison with Similar Compounds
Steviol-19-O-glucoside is unique among steviol glycosides due to its specific glycosylation pattern. Similar compounds include:
Stevioside: Contains two glucose molecules linked to the steviol backbone.
Rebaudioside A: Contains three glucose molecules, with a different glycosylation pattern compared to stevioside.
Dulcoside A: Contains one glucose and one rhamnose molecule.
These compounds differ in their sweetness intensity, stability, and biological activities, making steviol-19-O-glucoside a distinct and valuable compound for various applications.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O8/c1-14-11-25-9-5-16-23(2,17(25)6-10-26(14,32)13-25)7-4-8-24(16,3)22(31)34-21-20(30)19(29)18(28)15(12-27)33-21/h15-21,27-30,32H,1,4-13H2,2-3H3/t15-,16+,17+,18-,19+,20-,21+,23-,24-,25-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPOFZJZPYRNFF-CULFPKEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983540 | |
Record name | 1-O-(13-Hydroxy-18-oxokaur-16-en-18-yl)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40983540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64977-89-5 | |
Record name | Glucosyl steviol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064977895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-(13-Hydroxy-18-oxokaur-16-en-18-yl)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40983540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLUCOSYL STEVIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKD5UC898Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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